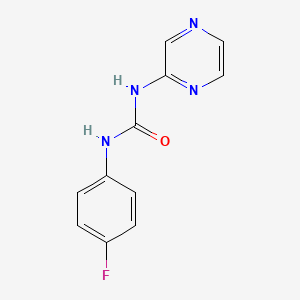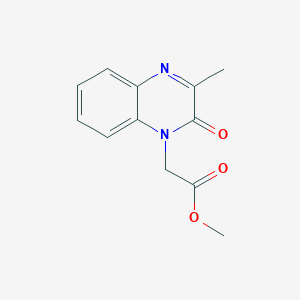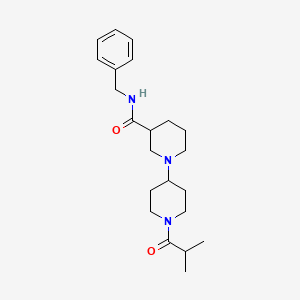
N-(4-fluorophenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FPYU is a synthetic chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. FPYU has shown promising results in several scientific research studies, making it a popular choice for researchers worldwide.
Mecanismo De Acción
The mechanism of action of FPYU is not fully understood, but several studies have reported that it acts by inhibiting the activity of specific enzymes and proteins in cells. In cancer cells, FPYU has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately, plant death.
Biochemical and Physiological Effects:
FPYU has been shown to have several biochemical and physiological effects, depending on its application. In cancer cells, FPYU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit photosynthesis, leading to the depletion of energy reserves and ultimately, plant death. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPYU has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, FPYU also has some limitations, including its toxicity and potential side effects, which may affect its application in certain fields.
Direcciones Futuras
There are several future directions for FPYU research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, FPYU may be used as a lead compound for the development of novel anticancer agents. In agriculture, FPYU may be used as a potential candidate for weed control, with further studies needed to assess its efficacy and safety. In material science, FPYU may be used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
In conclusion, FPYU is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a popular choice for researchers worldwide. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery, agriculture, and material science.
Métodos De Síntesis
FPYU can be synthesized using various methods, including the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
FPYU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FPYU has shown promising results as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells. In agriculture, FPYU has been shown to possess herbicidal properties, making it a potential candidate for weed control. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUPRAKDIDHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isopropyl-N-methyl-4-pyrimidinecarboxamide](/img/structure/B6123028.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)
![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)

![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)